![molecular formula C19H15N5O2 B6577623 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1207057-32-6](/img/structure/B6577623.png)
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
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Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with a pyrazole ring, making it a unique molecule with significant research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce hydroxyquinazolinones.
Scientific Research Applications
Anticancer Properties
Quinazoline derivatives have been extensively studied for their potential as anticancer agents. The specific compound has shown promising results in inhibiting the growth of various cancer cell lines:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
- Case Studies : Research indicates that similar quinazoline derivatives exhibit significant cytotoxicity against breast cancer and leukemia cell lines, suggesting that this compound could be explored further for oncological applications .
Antimicrobial Activity
Beyond anticancer properties, quinazolines are also recognized for their antimicrobial effects. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent .
Potential Therapeutic Uses
Given its structural features, 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide could be utilized in various therapeutic contexts:
- Oncology : As a lead compound for developing new anticancer therapies.
- Infectious Diseases : As a candidate for antibiotic development against resistant bacterial strains.
- Anti-inflammatory Applications : Due to its potential to modulate inflammatory pathways.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The pyrazole ring enhances binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile: Another quinazolinone derivative with a nitrile group instead of the acetamide linkage.
2-phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative without the pyrazole ring.
3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: A structurally related compound with a benzothiadiazine core.
Uniqueness
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to its dual-ring system, combining the quinazolinone and pyrazole moieties. This structural complexity provides a versatile platform for various chemical modifications and enhances its potential for diverse biological activities.
Biological Activity
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a derivative of quinazoline and pyrazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinazoline core linked to a pyrazole-substituted phenyl group, which is critical for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In a study evaluating related quinazoline derivatives, the compound exhibited potent inhibitory effects on the growth of MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines .
2. COX Inhibition
The compound has also been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammation and cancer progression. A related study found that certain quinazoline derivatives achieved up to 47.1% inhibition of COX-2 at a concentration of 20 μM . This suggests that the target compound may possess similar anti-inflammatory properties.
3. Antiviral Activity
Emerging research indicates that quinazoline derivatives can exhibit antiviral properties. For example, studies on related compounds have shown efficacy against various viral targets, suggesting that modifications to the quinazoline structure could enhance antiviral activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound likely disrupts cell cycle progression in cancer cells through apoptosis induction.
- COX Enzyme Inhibition : By inhibiting COX enzymes, it reduces prostaglandin synthesis, leading to decreased inflammation and tumor growth.
- Targeting Viral Replication : The structural components may interfere with viral entry or replication mechanisms.
Case Studies
A notable case study involved the synthesis and evaluation of similar quinazoline derivatives for their anticancer effects. The study reported that modifications at specific positions on the quinazoline ring significantly influenced biological activity and potency against cancer cells .
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(11-24-12-20-17-4-2-1-3-15(17)19(24)26)22-14-7-5-13(6-8-14)16-9-10-21-23-16/h1-10,12H,11H2,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXHVRWBJGHUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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